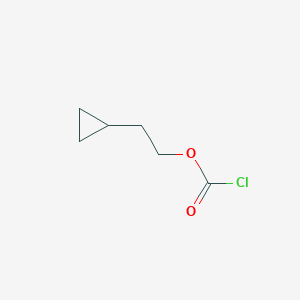
2-Cyclopropylethyl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropylethyl carbonochloridate is a chemical compound with the molecular formula C6H9ClO2 and a molecular weight of 148.59 g/mol. This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethyl carbonochloridate moiety. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2-Cyclopropylethyl carbonochloridate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl alcohol with chloroformate esters under controlled conditions. The reaction typically requires a catalyst, such as a strong base, and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 2-Cyclopropylethyl carbonochloridate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Substitution reactions can produce esters, amides, or other derivatives.
科学的研究の応用
2-Cyclopropylethyl carbonochloridate is utilized in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Cyclopropylethyl carbonochloridate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its cyclopropyl group can influence the reactivity and stability of the compound, affecting its biological activity.
類似化合物との比較
2-Cyclopropylethyl carbonochloridate is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:
Ethyl Carbonochloridate: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Propyl Carbonochloridate: Has a longer alkyl chain, leading to variations in physical and chemical properties.
Cyclopropylmethyl Carbonochloridate: Similar structure but with a different alkyl group, affecting its behavior in reactions.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
2-cyclopropylethyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)9-4-3-5-1-2-5/h5H,1-4H2 |
InChIキー |
CRIRLBRCPMTHFY-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCOC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


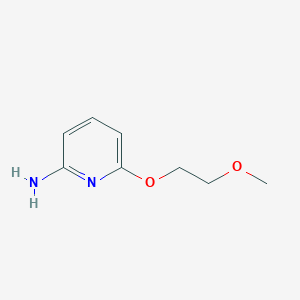
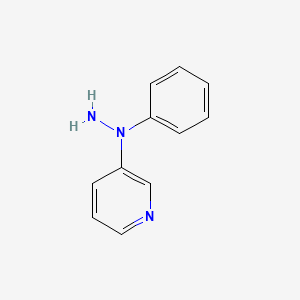
![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)
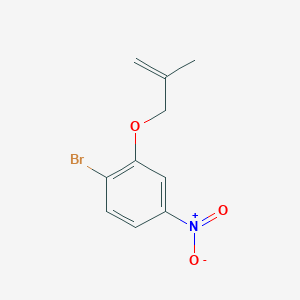
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)
![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)

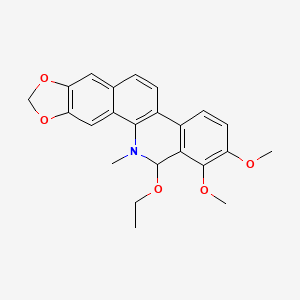

![tert-butyl N-[[3-chloro-5-[3-chloro-2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B15356952.png)



